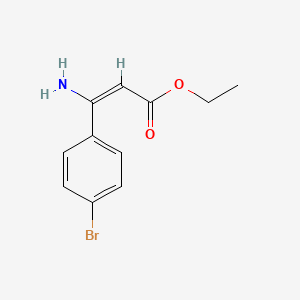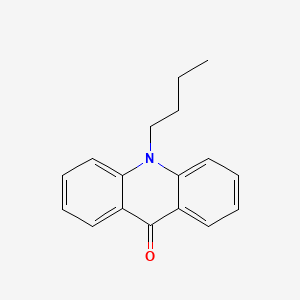
9(10H)-Acridinone, 10-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Acridinone, 10-butyl- is a derivative of acridinone, a compound known for its diverse applications in various fields, including organic electronics and medicinal chemistry. The addition of a butyl group at the 10th position enhances its chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 10-butyl- typically involves the alkylation of acridinone. One common method is the reaction of acridinone with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of 9(10H)-Acridinone, 10-butyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Types of Reactions:
Oxidation: 9(10H)-Acridinone, 10-butyl- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide. These reactions typically yield oxidized derivatives with altered electronic properties.
Reduction: Reduction of 9(10H)-Acridinone, 10-butyl- can be achieved using hydrogenation catalysts such as palladium on carbon. This process can convert the acridinone moiety to a more saturated form.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the butyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, methanol or ethanol as solvents.
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, elevated temperatures.
Major Products:
Oxidation: Oxidized acridinone derivatives.
Reduction: Reduced acridinone derivatives.
Substitution: Substituted acridinone derivatives with various functional groups.
Scientific Research Applications
9(10H)-Acridinone, 10-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of photophysical properties and organic electronics.
Biology: Investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property is useful in imaging and diagnostic applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities. Its ability to intercalate with DNA makes it a candidate for drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure. Also used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9(10H)-Acridinone, 10-butyl- largely depends on its interaction with biological molecules. In medicinal applications, it can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly valuable in the development of anticancer drugs. The compound’s ability to emit light upon excitation is due to its unique electronic structure, which allows for efficient energy transfer and fluorescence.
Comparison with Similar Compounds
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs and fluorescent probes.
10-Butyl-10H-phenothiazine: Another compound with a butyl group, used in optoelectronic applications and as a building block for more complex molecules.
Uniqueness: 9(10H)-Acridinone, 10-butyl- stands out due to its unique combination of a stable acridinone core and a butyl group, which enhances its solubility and reactivity. Its ability to intercalate with DNA and emit light makes it a versatile compound in both biological and industrial applications.
Properties
CAS No. |
60536-19-8 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
10-butylacridin-9-one |
InChI |
InChI=1S/C17H17NO/c1-2-3-12-18-15-10-6-4-8-13(15)17(19)14-9-5-7-11-16(14)18/h4-11H,2-3,12H2,1H3 |
InChI Key |
QFDDZIRGHKFRMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
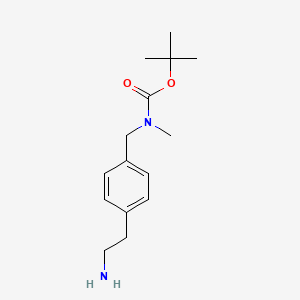
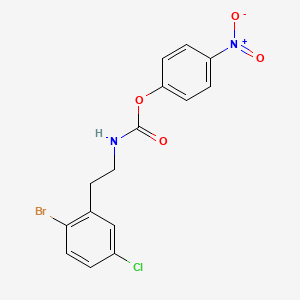
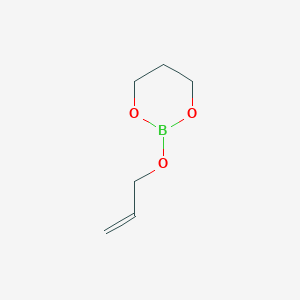
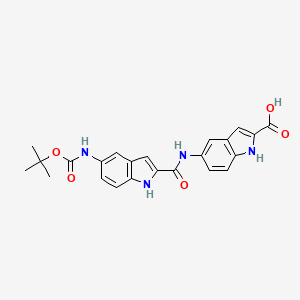
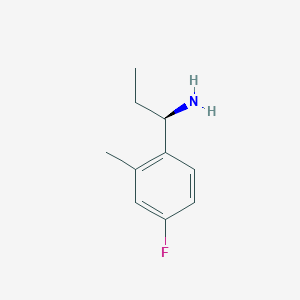


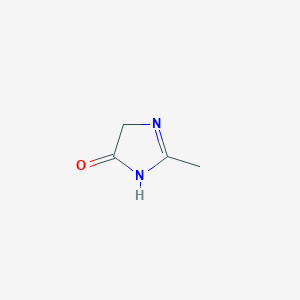
![2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)
![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
